molecular formula C22H20N4O6S2 B2483837 2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 865592-55-8

2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide

Cat. No. B2483837
CAS RN: 865592-55-8
M. Wt: 500.54
InChI Key: VRZVQLODLINKBB-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide . These derivatives are synthesized and evaluated as antimicrobial agents .


Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative . This compound is used as a precursor to synthesize various derivatives depending on the types of reactants .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of phthalic anhydride with aminoacetoacetate, followed by a reaction with hydrazine hydrate .

Scientific Research Applications

Aladdin ChemicalBook. Link Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as DNMT1 inhibitors. Link

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties, as well as the synthesis of various derivatives .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S2/c1-13(26-20(28)15-4-2-3-5-16(15)21(26)29)19(27)24-22-23-17-7-6-14(12-18(17)33-22)34(30,31)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVQLODLINKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide

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